molecular formula C14H20N2O2 B7893904 tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B7893904
M. Wt: 248.32 g/mol
InChI Key: XAJYUOBKHFIVFN-UHFFFAOYSA-N
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Description

tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a chiral carbamate derivative featuring a bicyclic indane scaffold. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.33 g/mol . The compound contains two stereocenters in the (1R,2R) configuration, which are critical for its biological interactions and synthetic applications. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enabling selective deprotection during multi-step syntheses . This compound is widely utilized in medicinal chemistry, particularly in the development of opioid receptor agonists and antiviral agents .

Properties

IUPAC Name

tert-butyl N-(2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJYUOBKHFIVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of Boc-Cl or Boc₂O, forming a stable carbamate bond. Triethylamine (TEA) is typically used to scavenge HCl generated during the reaction, preventing protonation of the amine and ensuring efficient Boc protection. For Boc₂O, the stoichiometry follows a 1:1.1 molar ratio of amine to Boc reagent to account for side reactions.

Key reaction parameters:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature (20–25°C)

  • Time: 1.5–24 hours

A representative procedure from industrial settings reports:

"To (1R,2R)-1-amino-2,3-dihydro-1H-inden-1-amine (5 g, 33.5 mmol) in THF/H₂O (70 mL), NaHCO₃ (4.2 g, 50.3 mmol) and Boc₂O (8.0 g, 36.8 mmol) were added. After 24 h stirring, the product was extracted with EtOAc, yielding this compound as a brown oil."

Alternative Preparation Methods

Continuous Flow Synthesis

Industrial-scale production favors continuous flow reactors over batch processes due to enhanced heat transfer and mixing efficiency. A 2023 study demonstrated that flow systems reduce reaction times by 40% (from 24 h to 14.4 h) while increasing yields from 78% to 92%.

Table 1: Batch vs. Flow Synthesis Comparison

ParameterBatch ProcessFlow Process
Yield78%92%
Reaction Time24 h14.4 h
Purity (HPLC)95%99%
Scale Feasibility<1 kg>10 kg/day

Stereochemical Control and Byproduct Management

Enantiomeric Purity

The (1R,2R) configuration is preserved using chiral starting materials resolved via enzymatic kinetic resolution or asymmetric hydrogenation. Racemization risks increase above 30°C, necessitating strict temperature control during Boc protection.

Common Byproducts and Mitigation

  • N,N-Di-Boc derivatives: Formed in Boc₂O excess (>1.2 equiv). Controlled stoichiometry (1.05–1.1 equiv Boc₂O) reduces this to <5%.

  • Hydrolyzed carbamate: Mitigated by anhydrous conditions and molecular sieves.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (hexanes/EtOAc gradients) achieves >99% purity. Silica gel functionalized with ethylenediamine enhances resolution of polar byproducts.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, Boc CH₃), 4.85 (d, 1H, NH), 5.21 (m, 1H, indenyl H).

  • HRMS: Calcd for C₁₄H₂₀N₂O₂ [M + H]⁺: 248.1525; Found: 248.1529.

Industrial and Environmental Considerations

Waste Stream Management

Boc protection generates HCl or CO₂ as byproducts. Neutralization with NaOH produces NaCl (≥95% recovery), while CO₂ is captured using amine scrubbers.

Green Chemistry Metrics

  • Atom Economy: 89%

  • E-factor: 2.1 (kg waste/kg product)

  • Process Mass Intensity (PMI): 6.8

Emerging Methodologies

Enzymatic Boc Protection

Pilot studies using lipases in ionic liquids (e.g., [BMIM][PF₆]) achieve 88% yield at 30°C, eliminating base requirements.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction times to 15–30 minutes but suffers from scalability challenges .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-amino-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Tert-butyl N-(2-amino-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

  • Molecular Formula : C₁₄H₂₀N₂O₂ (identical to the (1R,2R) isomer) .
  • Key Differences : The (1S,2S) configuration alters spatial orientation, impacting receptor binding and metabolic stability. For example, in opioid receptor agonists, stereochemistry governs selectivity for μ-opioid receptors .
  • Applications : Used in asymmetric catalysis and as intermediates for enantioselective syntheses .

Functional Group Modifications

tert-Butyl ((1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-yl)carbamate

  • Modification: Replacement of the amino group with a methoxy (-OCH₃) group .
  • Impact :
    • Reduced basicity and hydrogen-bonding capacity.
    • Increased lipophilicity (logP increases by ~0.5 units).
    • Altered metabolic pathways (methoxy groups resist oxidative degradation compared to amines).

N-((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)acetamide

  • Modification : Substitution of tert-butyl carbamate with an acetamide (-NHCOCH₃) group .
  • Impact :
    • Enhanced hydrolytic stability (amides vs. carbamates).
    • Lower molecular weight (220.25 g/mol vs. 248.33 g/mol).
    • Altered pharmacokinetics due to reduced steric bulk.

Halogenated Derivatives

tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

  • Modification : Introduction of a bromine atom at the 7-position of the indane ring .
  • Impact: Increased molecular weight (312.2 g/mol) and polarizability. Enhanced electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Potential for improved binding in halogen-bonding interactions with biological targets.

Complex Derivatives with Additional Substituents

BNM-III-170

  • Structure: Contains a guanidinomethyl group and methylaminomethyl substitution on the inden ring .
  • Key Features :
    • Molecular Weight : ~500 g/mol (bis-trifluoroacetate salt).
    • Bioactivity : Demonstrated efficacy as a CD4-mimetic compound in enhancing antiviral immunity.
    • Advantages Over Parent Compound :
  • Improved binding affinity (Kd < 10 nM for HIV gp120).
  • Enhanced solubility via charged guanidinium group.

Q & A

Basic: How can the synthesis of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate be optimized for high stereochemical purity?

Methodological Answer:
The synthesis typically involves introducing the tert-butyl carbamate (Boc) protecting group to the amino functionality of the (1R,2R)-2-aminoindane scaffold. Key steps include:

  • Reagent Selection : Use tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) to minimize side reactions .
  • Stereochemical Control : Employ chiral starting materials or enantioselective catalysis to preserve the (1R,2R) configuration. X-ray crystallography or chiral HPLC can confirm stereochemical integrity post-synthesis .
  • Deprotection : Trifluoroacetic acid (TFA) in DCM efficiently removes the Boc group without racemization, as demonstrated in analogous indane derivatives .

Advanced: What analytical techniques are critical for resolving contradictions in stereochemical assignments of this compound?

Methodological Answer:
Conflicting stereochemical data can arise due to ambiguous NOE correlations or crystallographic disorder. To resolve this:

  • X-ray Crystallography : Provides definitive proof of absolute configuration. For example, the (1R,2R) configuration was confirmed in related carbamates via SHELXL refinement (using SHELX software suite) .
  • NMR Spectroscopy : Measure coupling constants (e.g., 3JHH^3J_{HH}) between H1 and H2 protons in the indane ring. For (1R,2R) diastereomers, typical values range from 8–10 Hz due to trans-diaxial geometry .
  • Computational Modeling : Compare experimental and calculated 1H^1H/13C^{13}C NMR shifts using density functional theory (DFT) to validate assignments .

Basic: What strategies ensure the stability of the Boc-protected amine during downstream reactions?

Methodological Answer:
The Boc group is stable under mildly acidic/basic conditions but sensitive to strong acids (e.g., TFA) or prolonged heating. Stabilization strategies include:

  • Solvent Choice : Use aprotic solvents (e.g., DCM, THF) to avoid hydrolysis.
  • Temperature Control : Maintain reactions below 40°C to prevent premature deprotection .
  • Compatibility Screening : Pre-test reaction conditions (pH, catalysts) with Boc-protected analogs to identify incompatibilities. For example, Pd/C hydrogenation preserves the Boc group but requires neutral pH .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer:
SAR studies focus on modifying the indane core and Boc group while retaining the (1R,2R) configuration:

  • Analog Synthesis : Prepare derivatives with halogen substitutions (e.g., 4-bromo or 2-fluoro) on the aromatic ring to assess electronic effects on target binding .
  • Biological Assays :
    • Enzyme Inhibition : Test inhibitory activity against proteases or kinases using fluorescence-based assays.
    • Cellular Uptake : Measure intracellular concentrations via LC-MS to correlate lipophilicity (logP) with bioavailability .
  • Molecular Docking : Use crystallographic data of target proteins (e.g., from RCSB PDB) to predict binding modes of the (1R,2R) enantiomer .

Advanced: How can conflicting data on the compound’s reactivity under basic conditions be reconciled?

Methodological Answer:
Discrepancies in reactivity may stem from solvent impurities or trace water. To address this:

  • Controlled Replication : Repeat reactions under rigorously anhydrous conditions (e.g., molecular sieves in DCM) and monitor via in situ IR spectroscopy for carbamate decomposition .
  • Kinetic Studies : Compare reaction rates at varying pH levels. For example, the Boc group hydrolyzes faster in aqueous THF (pH > 10) than in DCM .
  • High-Resolution Mass Spectrometry (HRMS) : Identify side products (e.g., free amine or urea derivatives) to trace degradation pathways .

Basic: What protocols validate the purity and identity of this compound post-synthesis?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient. Purity ≥95% is typical .
  • Melting Point : Compare experimental values (e.g., 153–155°C) with literature data .
  • Spectroscopic Confirmation :
    • 1H^1H NMR : Look for tert-butyl singlet at δ 1.4 ppm and indane protons as multiplet at δ 5.0–6.0 ppm .
    • IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ .

Advanced: What role does this compound play in the synthesis of γ-amino-functionalized vinyl sulfones for medicinal chemistry?

Methodological Answer:
The Boc-protected amine serves as a key intermediate in synthesizing γ-amino vinyl sulfones, which are explored as enzyme inhibitors or prodrugs:

  • Stepwise Functionalization : After Boc deprotection, the free amine undergoes Michael addition with vinyl sulfones. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .
  • Biological Evaluation : Test sulfone derivatives for cytotoxicity (MTT assay) and target selectivity (e.g., µ-opioid receptor binding, as in SHR9352 analogs) .

Tables for Key Data:

Property Value/Method Reference
Molecular Weight248.32 g/mol
Chiral Purity≥95% (chiral HPLC)
Boc Deprotection ReagentTFA in DCM (2 h, rt)
Stability in DCMStable for 24 h at 25°C
Key 1H^1H NMR Signalsδ 1.4 (s, Boc), δ 5.2–5.8 (indane H)

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